1-Benzyl-2-bromobenzene
Overview
Description
1-Benzyl-2-bromobenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a benzyl group. This compound is a derivative of bromobenzene and is used in various organic synthesis processes due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-bromobenzene can be synthesized through several methods:
Direct Bromination: This involves the bromination of benzylbenzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride. The reaction is typically carried out under controlled temperatures to ensure selective bromination.
Sandmeyer Reaction: This method involves the diazotization of aniline to form a diazonium salt, which is then reacted with cuprous bromide to produce the brominated product.
Industrial Production Methods: In industrial settings, the direct bromination method is often preferred due to its simplicity and cost-effectiveness. The reaction is conducted in large reactors with precise temperature control to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-Benzyl-2-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols.
Grignard Reaction: The compound can be converted into a Grignard reagent, which can then react with carbon dioxide to form benzoic acid.
Palladium-Catalyzed Coupling Reactions: These include Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by other groups, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Grignard Reaction: Magnesium in dry ether, followed by reaction with carbon dioxide.
Palladium-Catalyzed Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products:
Phenols: From nucleophilic substitution.
Benzoic Acid: From the Grignard reaction.
Various Coupled Products: From palladium-catalyzed reactions.
Scientific Research Applications
1-Benzyl-2-bromobenzene is used in various scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-bromobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to introduce new functional groups into the molecule.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, forming new bonds.
Grignard Reagent Formation: The compound reacts with magnesium to form a Grignard reagent, which can then participate in further reactions.
Comparison with Similar Compounds
1-Benzyl-2-bromobenzene can be compared with other similar compounds such as:
Bromobenzene: Lacks the benzyl group, making it less reactive in certain reactions.
1-Bromo-2-methylbenzene: Has a methyl group instead of a benzyl group, affecting its reactivity and applications.
1-Bromo-4-nitrobenzene: Contains a nitro group, which significantly alters its chemical behavior.
Uniqueness: this compound’s unique combination of a benzyl group and a bromine atom makes it particularly useful in organic synthesis, providing a balance of reactivity and stability that is advantageous in various chemical processes.
Properties
IUPAC Name |
1-benzyl-2-bromobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCYFIIONMLNAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946105 | |
Record name | 1-Benzyl-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776-74-9, 23450-18-2 | |
Record name | Bromodiphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromodiphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23450-18-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMODIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X69C5VPG92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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